1-isopropyl-4-methyl-1H-imidazole

Description

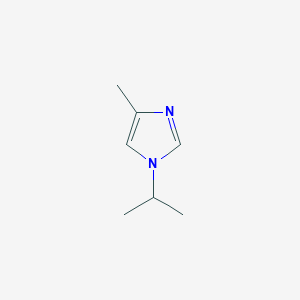

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-propan-2-ylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-6(2)9-4-7(3)8-5-9/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTKDDGTKRUJOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Isopropyl 4 Methyl 1h Imidazole and Its Precursors

Regioselective and Stereoselective Synthesis Pathways to 1-isopropyl-4-methyl-1H-imidazole

Achieving regioselectivity is the primary challenge in the synthesis of this compound. The unsymmetrical nature of the target molecule, with substituents at the N-1 and C-4 positions, means that synthetic routes must precisely control the placement of the isopropyl and methyl groups. Direct alkylation of 4-methylimidazole (B133652), for instance, can lead to a mixture of N-1 and N-3 alkylated isomers, necessitating regioselective approaches. google.com A short and efficient synthesis for 1,4-disubstituted imidazoles has been developed that provides products with complete regioselectivity. nih.govrsc.org

Traditional methods for imidazole (B134444) synthesis can be adapted to produce the this compound scaffold. These methods often involve the condensation of several components to form the heterocyclic ring.

Debus-Radziszewski Synthesis : This reaction, first reported in 1858, typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). mdpi.com To adapt this for this compound, methylglyoxal (B44143) could serve as the dicarbonyl component, formaldehyde (B43269) as the aldehyde, and isopropylamine (B41738) in place of ammonia. The reaction proceeds via the condensation of these three components, followed by cyclization and oxidation to form the imidazole ring.

Marckwald Synthesis : This approach involves the reaction of an α-aminoketone with a cyanate (B1221674) or thiocyanate (B1210189) derivative. researchgate.net For the target molecule, one could envision reacting 1-amino-1-oxopropan-2-one with an isopropyl isothiocyanate, followed by cyclization and subsequent desulfurization to yield this compound.

Van Leusen Imidazole Synthesis : This three-component reaction utilizes a tosylmethyl isocyanide (TosMIC) reagent, an aldehyde, and an amine. organic-chemistry.org While versatile, its direct application to form a 1,4-disubstituted pattern requires careful selection of substrates and can be complex.

A common conventional route is the direct N-alkylation of a pre-formed 4-methylimidazole ring with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane). This reaction is often carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF or DMSO. derpharmachemica.com However, this approach often yields a mixture of 1,4- and 1,5-regioisomers, which necessitates purification, often through chromatography or selective salt precipitation. google.com

Modern catalytic methods offer significant advantages in terms of selectivity, efficiency, and milder reaction conditions.

Transition Metal Catalysis : Transition metals like copper, palladium, and rhodium are widely used to catalyze the formation of C-N bonds, which is key to many imidazole syntheses. nih.govbeilstein-journals.orgontosight.ai For instance, a copper-catalyzed N-isopropylation of 4-methylimidazole could offer higher regioselectivity compared to non-catalyzed methods. nih.gov Copper(I) and Copper(II) catalysts have been successfully employed in C-N bond formation reactions for constructing imidazole-containing fused rings. nih.gov These methods often involve mechanisms like Chan-Lam or Ullmann coupling. nih.gov Nickel-catalyzed C-H arylation and alkenylation have also been described for imidazoles, indicating the potential for transition metals to functionalize the imidazole core directly. researchgate.net

Organocatalysis : Organocatalysis has emerged as a powerful, metal-free tool for synthesizing substituted imidazoles. tandfonline.comnih.gov Thiazolium-based catalysts can be used in one-pot syntheses of highly functionalized imidazoles from simple aldehydes and acyl imines. nih.govacs.org This methodology could be adapted by using appropriate precursors to generate the α-ketoamide that cyclizes to form the desired 1,4-disubstituted imidazole. acs.org Imidazole itself can even act as an organocatalyst in certain multicomponent reactions. rsc.org

Photocatalysis and Electrocatalysis : These emerging fields offer sustainable and powerful alternatives. Visible-light-mediated photocatalysis, using organic dyes or metal complexes, can enable dehydrogenative N-insertion reactions or dearomative cycloadditions under mild conditions. organic-chemistry.orgacs.org Photosensitized oxidation of the imidazole ring has been studied, indicating the molecule's reactivity under photochemical conditions. tsijournals.comnih.gov Electrocatalysis, on the other hand, can be used for transformations like the desulfurization of 2-mercapto-imidazoles, providing a clean method for imidazole synthesis. organic-chemistry.org

The table below summarizes various catalytic approaches applicable to substituted imidazole synthesis.

| Catalytic Method | Catalyst Example | Precursors | Key Features |

| Transition Metal | Cu(OAc)₂, Ni(OTf)₂/dcype | 4-methylimidazole, Isopropyl halide | High efficiency in C-N bond formation, potential for regiocontrol. nih.govresearchgate.net |

| Organocatalysis | Thiazolium salts, L-proline | Aldehydes, Amines, α-ketoamides | Metal-free, mild conditions, one-pot synthesis capabilities. nih.govacs.orgrsc.org |

| Photocatalysis | Organic Dyes (e.g., Methylene Blue) | Amidines, Chalcones | Uses visible light, sustainable, enables unique transformations. organic-chemistry.orgtsijournals.com |

| Electrocatalysis | Carbon electrodes (bromide-mediated) | 2-Mercapto-imidazole precursors | Avoids chemical oxidants/reductants, clean synthesis. organic-chemistry.org |

Multicomponent reactions (MCRs) are highly convergent and atom-economical processes where three or more reactants combine in a single operation to form a product that contains significant portions of all reactants. mdpi.comtandfonline.com Several MCRs have been developed for the synthesis of substituted imidazoles. organic-chemistry.org

A potential one-pot, four-component reaction for this compound could involve the condensation of methylglyoxal, formaldehyde, isopropylamine, and ammonium (B1175870) acetate. Catalysts for such reactions can range from Brønsted acids to Lewis acids or even heterogeneous catalysts. researchgate.net Another strategy involves a phosphonite-mediated one-pot synthesis from imines, acid chlorides, and nitriles, which proceeds via a cycloaddition with an in-situ generated phospha-münchnone 1,3-dipole, offering a metal-free route to highly substituted imidazoles. acs.org

Precursor Synthesis, Intermediate Identification, and Purification in this compound Production

Precursor Synthesis : Key precursors include 4-methylimidazole and an isopropylating agent (e.g., 2-bromopropane, isopropyl tosylate). 4-methylimidazole can be synthesized via several routes, including the reaction of dihydroxyacetone with formamide (B127407). Isopropylating agents are commercially available. For syntheses starting from basic building blocks, compounds like methylglyoxal, isopropylamine, and formaldehyde are required. mdpi.comyoutube.com

Intermediate Identification : During the reaction, intermediates can be identified using standard analytical techniques. For example, in a Debus-Radziszewski type synthesis, the initial diamine intermediate formed from the reaction of methylglyoxal and isopropylamine could be detected by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). youtube.com In catalytic cycles, transient metal-ligand complexes or organocatalytic intermediates may be characterized by spectroscopic methods like NMR under specific conditions.

Purification : Purification is a critical step, especially when reactions produce regioisomeric mixtures. google.com Common methods include:

Chromatography : Silica gel column chromatography is frequently used to separate isomers and remove impurities. acs.org

Crystallization : The final product, if solid, can be purified by recrystallization from a suitable solvent. orgsyn.org

Selective Salt Formation : A powerful technique for separating regioisomers involves treating the mixture with a strong acid. One isomer may selectively precipitate as a salt, allowing for its isolation by filtration. This avoids the need for large-scale chromatography. google.com

Distillation : If the product is a liquid, distillation under reduced pressure can be an effective purification method. google.com

Optimization of Reaction Parameters for Enhanced Yield, Selectivity, and Purity of this compound

To maximize the efficiency of any synthetic route, optimization of reaction parameters is essential. Key parameters include the choice of catalyst, solvent, temperature, and reactant stoichiometry. beilstein-journals.org

For the N-alkylation of 4-methylimidazole, a systematic study could evaluate different bases, solvents, and temperatures. For instance, using a stronger base might accelerate the reaction but could also lead to side products. The choice of solvent can influence both reaction rate and regioselectivity. derpharmachemica.com Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for imidazole synthesis compared to conventional heating. orientjchem.org

A hypothetical optimization table for the N-alkylation of 4-methylimidazole is presented below.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (1,4- : 1,5-) |

| 1 | K₂CO₃ | DMF | 25 | 24 | 65 | 3:1 |

| 2 | K₂CO₃ | DMF | 80 | 6 | 85 | 2.5:1 |

| 3 | Cs₂CO₃ | DMF | 80 | 4 | 92 | 4:1 |

| 4 | K₂CO₃ | Acetonitrile | 60 | 8 | 78 | 3.5:1 |

| 5 | NaH | THF | 25 | 12 | 70 | 2:1 |

This table is illustrative and based on general principles of N-alkylation reactions found in the literature. derpharmachemica.comresearchgate.net

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

Adopting green chemistry principles is crucial for developing environmentally benign and sustainable synthetic processes. nih.gov

Atom Economy : Multicomponent reactions are inherently atom-economical as they incorporate most or all atoms of the starting materials into the final product. tandfonline.comnih.gov

Use of Safer Solvents : Efforts are made to replace hazardous organic solvents like DMF with greener alternatives such as water, ethanol (B145695), or ionic liquids. mdpi.comnih.gov Some reactions can even be performed under solvent-free conditions, often with microwave or ultrasound assistance. researchgate.netnih.gov

Catalysis : The use of catalysts (transition metal, organo-, or bio-catalysts) is preferred over stoichiometric reagents because they are used in small amounts and can often be recycled and reused, reducing waste. tandfonline.comnih.govacs.org

Energy Efficiency : Microwave irradiation and sonochemistry are energy-efficient techniques that can dramatically reduce reaction times from hours to minutes and increase product yields. mdpi.comorientjchem.orgnih.gov

Renewable Feedstocks : While not yet widely implemented for this specific compound, future research may focus on using precursors derived from renewable biomass.

For example, a one-pot synthesis of trisubstituted imidazoles has been reported using ethanol as a solvent without any added catalyst, representing a "catalyzed-by-itself" approach that aligns with green chemistry principles. nih.gov

Mechanistic Investigations and Reaction Kinetics of 1 Isopropyl 4 Methyl 1h Imidazole Transformations

Elucidation of Reaction Mechanisms Involving the Imidazole (B134444) Nucleus of 1-isopropyl-4-methyl-1H-imidazole

The imidazole ring is an electron-rich aromatic system, making it susceptible to a variety of chemical transformations. The presence of the isopropyl and methyl groups on the 1- and 4-positions, respectively, further modulates its reactivity.

Role of Electron-Pushing Formalism and Frontier Molecular Orbitals in this compound Reactivity

The electron-pushing formalism is a valuable tool for visualizing the movement of electrons during reactions involving this compound. The nitrogen at position 3 (N3) possesses a lone pair of electrons that can act as a nucleophile, initiating reactions such as alkylation or protonation. The π-system of the imidazole ring can also participate in concerted reactions like cycloadditions.

Frontier molecular orbital (FMO) theory provides a quantitative understanding of the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how the molecule will interact with other reagents. For this compound, the HOMO is primarily located on the imidazole ring, particularly on the N3 atom, confirming its nucleophilic character. The LUMO, on the other hand, is distributed over the entire ring system, indicating its potential to accept electrons from a nucleophile in certain reactions. Computational studies can provide insights into the energies and distributions of these orbitals, aiding in the prediction of reaction pathways.

Nucleophilic and Electrophilic Pathways in this compound Reactions

Nucleophilic Pathways: The N3 atom of this compound is the primary site for nucleophilic attack. It can react with a wide range of electrophiles, including alkyl halides, acyl halides, and Michael acceptors. For instance, the reaction with an alkyl halide would proceed via an SN2 mechanism, where the N3 lone pair attacks the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary imidazolium (B1220033) salt. The presence of the bulky isopropyl group at the N1 position can sterically hinder the approach of electrophiles to some extent, potentially influencing the reaction rate.

Electrophilic Pathways: While the imidazole ring is electron-rich, it can undergo electrophilic substitution reactions under certain conditions, typically requiring harsh reagents or activation of the ring. The C5 position is the most likely site for electrophilic attack due to the directing effects of the N1-isopropyl and C4-methyl groups. However, such reactions are less common compared to the nucleophilic reactions at N3.

Kinetics and Thermodynamics of this compound Chemical Reactions

The kinetics and thermodynamics of reactions involving this compound are influenced by several factors, including the nature of the reactants, the solvent, and the temperature. For instance, the rate of N-alkylation would depend on the concentration of both the imidazole and the alkyl halide, as well as the reaction temperature.

Quantum chemical computations can be employed to study the thermodynamics and kinetics of imidazole formation and other reactions. researchgate.net These studies can calculate the Gibbs free energy of reactants, products, and transition states, providing valuable information on reaction feasibility and rates. researchgate.net For example, a computational study on the formation of imidazole from glyoxal (B1671930), methylamine, and formaldehyde (B43269) revealed that a diimine species is a key intermediate. researchgate.net

Activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined experimentally by studying the reaction rate at different temperatures. These parameters provide deeper insights into the reaction mechanism. For example, a highly negative entropy of activation would suggest a highly ordered transition state, which is common in bimolecular reactions.

Influence of Isopropyl and Methyl Substituents on the Electronic Structure and Reactivity of this compound

The isopropyl and methyl groups attached to the imidazole ring play a significant role in modulating its electronic structure and reactivity.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| Isopropyl | N1 | Inductive (electron-donating) | Bulkyl, can hinder approach to N1 and C2 | Enhances nucleophilicity of N3, may slow down reactions at C2 |

| Methyl | C4 | Inductive and hyperconjugative (electron-donating) | Less bulky than isopropyl | Increases electron density of the ring, activates the ring for electrophilic substitution (if any), directs electrophiles to C5 |

The electron-donating nature of both the isopropyl and methyl groups increases the electron density of the imidazole ring, making the N3 atom more nucleophilic compared to unsubstituted imidazole. ontosight.ai This enhanced nucleophilicity can lead to faster reaction rates in nucleophilic substitution reactions. ontosight.ai However, the steric bulk of the isopropyl group can also play a role, potentially hindering the approach of large electrophiles to the N1 and C2 positions. ontosight.ai The methyl group at the C4 position, in addition to its electronic effect, can influence the regioselectivity of electrophilic substitution reactions, directing incoming electrophiles to the C5 position. ontosight.ai

Transition Metal-Catalyzed Coupling and Functionalization Mechanisms with this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds like this compound. Palladium and copper catalysts are commonly employed for these transformations. researchgate.netmdpi.com

A general mechanism for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, involving a halogenated derivative of this compound typically involves the following steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the halo-imidazole, inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

Transmetalation (for Suzuki coupling): The organometallic coupling partner (e.g., a boronic acid) transfers its organic group to the palladium center.

Carbopalladation (for Heck coupling): The palladium-bound imidazole group adds across a double or triple bond of the coupling partner.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired functionalized imidazole product.

DFT calculations are often used to investigate the reaction mechanisms of these catalytic cycles, helping to identify the most favorable reaction pathways and the rate-determining steps. ruhr-uni-bochum.de For instance, studies on Cu/Pd-catalyzed decarboxylative cross-couplings have shown that the transmetalation step can have a comparably high energy barrier to the decarboxylation step, which was previously thought to be solely rate-determining. ruhr-uni-bochum.de

Radical and Photochemical Processes Involving this compound

While ionic reactions are more common for imidazoles, this compound can also participate in radical and photochemical processes. For example, zwitterionic polymeric nanoparticles have been synthesized via a free radical mechanism using a vinyl-substituted imidazole derivative. acs.org

Photochemical reactions can be initiated by the absorption of UV or visible light, leading to the formation of excited states that can undergo various transformations. For example, photoinduced electron transfer (PET) reactions could occur in the presence of suitable electron donors or acceptors. The specific photochemical behavior of this compound would depend on its absorption spectrum and the presence of other reactive species. Further research is needed to fully explore the potential of this compound in radical and photochemical applications.

Advanced Spectroscopic and Crystallographic Elucidation of 1 Isopropyl 4 Methyl 1h Imidazole Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation of 1-isopropyl-4-methyl-1H-imidazole

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, signal multiplicities, and correlation experiments, the precise connectivity and spatial relationships of atoms within this compound can be determined.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Analysis for this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The isopropyl group attached to the N1 position would exhibit a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methyl group at the C4 position of the imidazole (B134444) ring would appear as a singlet. The two protons on the imidazole ring (H2 and H5) would appear as distinct singlets or narrowly coupled doublets.

The ¹³C NMR spectrum provides information on the carbon skeleton. Distinct signals are anticipated for the two carbons of the isopropyl group, the C4-methyl carbon, and the three carbons of the imidazole ring (C2, C4, and C5). The chemical shifts are influenced by the electron density around the carbon atoms, with the C2 carbon typically appearing at the highest frequency (downfield) due to the influence of the two adjacent nitrogen atoms.

Based on data from analogous substituted imidazoles, the predicted chemical shifts are summarized in the tables below. chemicalbook.comnih.gov

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Imidazole H-2 | ~7.4-7.6 | s | - |

| Imidazole H-5 | ~6.7-6.9 | s | - |

| Isopropyl -CH | ~4.2-4.4 | sept | ~6.5-7.0 |

| C4-CH₃ | ~2.1-2.3 | s | - |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~135-138 |

| C-4 | ~137-140 |

| C-5 | ~115-118 |

| Isopropyl -CH | ~48-51 |

| C4-CH₃ | ~12-14 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) in the Elucidation of this compound

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the isopropyl methine septet and the isopropyl methyl doublet, confirming the presence of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon atom, for example, linking the isopropyl -CH proton signal to the isopropyl -CH carbon signal.

The isopropyl -CH proton to the C2 and C5 carbons of the imidazole ring, confirming the attachment of the isopropyl group to N1.

The C4-methyl protons to the C4 and C5 carbons of the ring.

The H2 proton to the C4 and C5 carbons.

The H5 proton to the C4 carbon and the C4-methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could show a spatial relationship between the isopropyl methine proton and the H2 and H5 protons of the imidazole ring, providing further confirmation of the structure and information about the preferred conformation of the isopropyl group relative to the ring.

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Mass Spectrometry (HRMS) of this compound

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound (C₇H₁₂N₂), the expected exact mass is 124.1000 g/mol .

High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental formula. An ESI-HRMS experiment would be expected to show a protonated molecule [M+H]⁺ with an m/z value of approximately 125.1079, consistent with the formula C₇H₁₃N₂⁺.

Electron Ionization Mass Spectrometry (EI-MS) would induce fragmentation, providing a characteristic fingerprint. Based on the fragmentation of similar structures like 4-methyl-imidazole and 2-isopropyl-imidazole, the following pathways are plausible nist.govnist.gov:

Molecular Ion (M⁺˙): A strong peak at m/z = 124, corresponding to the intact molecule.

Loss of a methyl group (-CH₃): A significant fragment at m/z = 109, resulting from the cleavage of one of the isopropyl methyl groups. This is often a favorable fragmentation for isopropyl-substituted compounds.

Loss of propene: Cleavage of the entire isopropyl group via a McLafferty-type rearrangement or direct bond cleavage could lead to a fragment corresponding to the 4-methyl-imidazole cation at m/z = 82.

Ring Fragmentation: The imidazole ring itself can fragment, although these pathways are often complex. Common fragments from substituted imidazoles include ions at m/z = 54, 55, and 41, corresponding to various breakdowns of the heterocyclic core. nist.govnist.gov

Predicted MS Fragmentation Data for this compound

| m/z | Predicted Fragment Ion | Proposed Origin |

|---|---|---|

| 124 | [C₇H₁₂N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 109 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group |

| 82 | [C₄H₆N₂]⁺˙ | Loss of propene from the isopropyl group |

| 55 | [C₃H₅N]⁺˙ | Ring fragmentation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in this compound

The IR spectrum of this compound is expected to show characteristic absorption bands. nist.govnist.gov

C-H Stretching: Aromatic C-H stretching from the imidazole ring is expected just above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹). Aliphatic C-H stretching from the isopropyl and methyl groups will appear just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).

C=N and C=C Stretching: The imidazole ring contains C=N and C=C bonds, which give rise to a series of characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N Stretching: Vibrations corresponding to the C-N bonds within the ring and the bond to the isopropyl group will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-H Bending: Aliphatic C-H bending vibrations for the methyl and isopropyl groups are expected around 1370-1470 cm⁻¹. Out-of-plane bending for the ring C-H bonds would appear at lower wavenumbers (e.g., 800-900 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the more symmetric, less polar vibrations of the molecule, such as the C=C stretching of the imidazole ring.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3150-3100 | C-H stretch | Imidazole Ring |

| 2970-2850 | C-H stretch | Isopropyl & Methyl |

| 1600-1450 | C=N, C=C stretch | Imidazole Ring |

| 1470-1370 | C-H bend | Isopropyl & Methyl |

| 1300-1000 | C-N stretch | Ring & N-Alkyl |

X-ray Crystallography of this compound and its Co-crystals/Salts for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. sapub.org This technique requires the growth of a single, high-quality crystal. If this compound can be crystallized, X-ray diffraction analysis would provide precise measurements of:

Bond Lengths and Angles: The exact distances between all atoms and the angles between bonds, confirming the molecular geometry.

Conformation: The specific orientation of the isopropyl group relative to the plane of the imidazole ring.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice, including any intermolecular interactions such as hydrogen bonding (if applicable in a salt or co-crystal) or van der Waals forces.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis of this compound

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The imidazole ring is the primary chromophore in this compound. Imidazole itself shows a characteristic absorption peak around 205-209 nm in aqueous solution, which is attributed to a π → π* electronic transition. mdpi.com

The presence of alkyl substituents on the imidazole ring typically causes a small bathochromic (red) shift of this absorption maximum. For example, the absorption peak for 4-methyl-imidazole is shifted to 217 nm. mdpi.com Therefore, this compound is expected to have a λₘₐₓ in a similar region, likely between 215-225 nm. This absorption corresponds to the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring system. arabjchem.orgresearchgate.net

Predicted UV-Vis Absorption Data for this compound (in Methanol or Water)

| Predicted λₘₐₓ (nm) | Type of Transition | Chromophore |

|---|

Computational Chemistry and Theoretical Studies of 1 Isopropyl 4 Methyl 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Reactivity Descriptors of 1-isopropyl-4-methyl-1H-imidazole

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structure of molecules. For this compound, DFT calculations can be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. These calculations provide key information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical stability and reactivity. A larger gap generally implies higher stability. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Properties for an Imidazole (B134444) Derivative (Note: The following data are representative values for a substituted imidazole and not specific experimental or calculated values for this compound.)

| Property | Representative Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

| Chemical Hardness (η) | 2.65 eV |

| Electronegativity (χ) | 3.85 eV |

| Electrophilicity Index (ω) | 2.79 eV |

Quantum Chemical Calculations of Spectroscopic Parameters and Excited State Dynamics for this compound

Quantum chemical calculations are invaluable for interpreting and predicting spectroscopic data. Methods like Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions between the ground state and various excited states. epj-conferences.org This allows for the assignment of experimentally observed absorption bands to specific electronic transitions within the molecule.

Furthermore, these calculations can predict vibrational spectra (infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that can be compared with experimental data to identify and assign specific vibrational modes of the molecule. This includes stretching and bending modes of the imidazole ring, the isopropyl group, and the methyl group. researchgate.net

The study of excited state dynamics involves understanding the processes that occur after a molecule absorbs light. Computational methods can model the relaxation pathways of the excited molecule, including processes like internal conversion and intersystem crossing. For imidazole derivatives, phenomena such as excited-state intramolecular proton transfer (ESIPT) can be investigated, which is crucial in understanding their photophysical properties. dntb.gov.ua Computational studies on similar azoimidazole systems have demonstrated how theoretical approaches can elucidate photoisomerization dynamics and energy barriers between different states. researchgate.net

Table 2: Illustrative Calculated Spectroscopic Data for a Substituted Imidazole (Note: These are representative values and not specific data for this compound.)

| Parameter | Representative Value |

| Calculated λmax (UV-Vis) | 260 nm |

| Main Electronic Transition | HOMO -> LUMO |

| Key IR Frequencies | ~3100 cm⁻¹ (C-H stretch, ring), ~1500 cm⁻¹ (C=N stretch) |

| Calculated ¹³C NMR Shifts | 115-140 ppm (ring carbons) |

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations generate a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment over time. For this compound, MD simulations can be used to study its dynamics in different solvents or in the condensed phase. acs.orgrsc.org

Conformational analysis is a key aspect of understanding the structure of flexible molecules. The isopropyl group attached to the nitrogen atom of the imidazole ring can rotate, leading to different spatial arrangements or conformations. Computational methods can be used to explore the potential energy surface associated with this rotation to identify the most stable conformations (energy minima) and the energy barriers between them. lumenlearning.com The steric bulk of the isopropyl group compared to the methyl group is a significant factor in determining the preferred conformation, as it will tend to adopt a position that minimizes steric hindrance with the rest of the molecule. youtube.comethz.ch

Table 3: Key Conformational Features of Substituted Cyclic Compounds

| Feature | Description | Significance |

| Steric Hindrance | Repulsive interaction between bulky groups in close proximity. | The bulky isopropyl group will influence the rotational freedom around the N-C bond. lumenlearning.com |

| Rotational Barriers | Energy required to rotate around a single bond. | Determines the rate of interconversion between different conformers. |

| Stable Conformers | Low-energy spatial arrangements of the molecule. | The molecule will predominantly exist in these conformations at equilibrium. ethz.ch |

Prediction of Reactivity and Selectivity in this compound Synthesis and Transformations

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions. In the synthesis of 1,4-disubstituted imidazoles, the substitution pattern is crucial. For instance, in the alkylation of an imidazole ring, the reaction can occur at different nitrogen atoms, leading to different isomers. Computational models can predict the regioselectivity of such reactions by calculating the activation energies for the different possible reaction pathways. The pathway with the lower activation energy is expected to be the major product.

Studies on the regioselective synthesis of other substituted imidazoles have shown that computational analysis can successfully explain why a particular isomer is formed preferentially. researchgate.net This predictive power is highly valuable for designing synthetic routes to obtain a specific target molecule with high yield and purity, avoiding trial-and-error experimentation. nih.gov

Theoretical Insights into Aromaticity and Tautomerism of the 1H-imidazole Ring in this compound

Aromaticity is a fundamental concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. researchgate.net The imidazole ring in this compound is aromatic. The degree of aromaticity can be quantified using various computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is based on the analysis of bond lengths, where a value close to 1 indicates high aromaticity. Another common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring; a negative value is indicative of aromaticity. mdpi.comresearchgate.net

Tautomerism is the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For this compound, the hydrogen on the second nitrogen atom can potentially migrate, although the presence of the isopropyl group at the N1 position makes the 1H-tautomer the defined structure. However, in related imidazole systems, computational studies are crucial for determining the relative stabilities of different tautomers (e.g., 1H- vs. 3H- or 4H-imidazoles) in the gas phase and in different solvents. rsc.orgresearchgate.net These calculations can predict which tautomer is more stable and the energy barrier for their interconversion. nih.gov

Functionalization and Derivatization Strategies for 1 Isopropyl 4 Methyl 1h Imidazole

Regioselective Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring of 1-isopropyl-4-methyl-1H-imidazole

The imidazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions on the this compound ring is dictated by the electronic effects of the existing substituents. The N-1 isopropyl group is an electron-donating group, which, along with the lone pair of the N-3 nitrogen, activates the imidazole ring towards electrophilic attack. The C-4 methyl group is also weakly electron-donating.

Electrophilic substitution is most likely to occur at the C-5 position, which is the most electron-rich and sterically accessible position on the imidazole ring. The C-2 position is another potential site for substitution, though it is generally less favored than the C-5 position.

Common electrophilic aromatic substitution reactions that can be applied to this compound include:

Nitration: Introduction of a nitro group (-NO₂) onto the imidazole ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br, -I) using appropriate halogenating agents.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, although these reactions can be challenging with imidazoles due to the basicity of the ring nitrogen atoms, which can coordinate with the Lewis acid catalyst.

| Reaction | Typical Reagents | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 1-isopropyl-4-methyl-5-nitro-1H-imidazole |

| Bromination | Br₂ | 1-isopropyl-5-bromo-4-methyl-1H-imidazole |

| Acylation | Acyl halide/Lewis acid | 1-isopropyl-4-methyl-5-acyl-1H-imidazole |

Nucleophilic Addition and Substitution Reactions Involving this compound

This compound can participate in nucleophilic reactions in several ways. The N-3 nitrogen atom of the imidazole ring possesses a lone pair of electrons, making it a nucleophilic center. This allows the molecule to act as a nucleophile in reactions such as alkylation, acylation, and coordination with metal ions.

While the imidazole ring itself is generally resistant to nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups, derivatives of this compound can be synthesized to undergo such reactions. For example, the introduction of a good leaving group, such as a halogen, at one of the carbon positions of the imidazole ring would enable its substitution by a variety of nucleophiles.

Side-Chain Modifications of the Isopropyl and Methyl Groups in this compound

Modifications of the alkyl side chains of this compound provide another avenue for creating new derivatives.

The isopropyl group at the N-1 position can be a target for modification, although direct functionalization can be challenging. However, studies on related isopropyl-imidazolium-based ionic liquids have explored the effects of modifications to the isopropyl side chain. researchgate.net

The methyl group at the C-4 position is more amenable to certain transformations. For instance, it can potentially undergo:

Halogenation: Free-radical halogenation could introduce one or more halogen atoms onto the methyl group.

Oxidation: The methyl group could be oxidized to a formyl or carboxyl group under appropriate conditions.

Deprotonation: The protons of the methyl group have a certain degree of acidity and can be removed by a strong base to generate a carbanion, which can then react with various electrophiles.

| Side-Chain | Modification Type | Potential Reagents | Resulting Functional Group |

| Isopropyl | Halogenation | N-Bromosuccinimide | Brominated isopropyl group |

| Methyl | Oxidation | KMnO₄ | Carboxyl group |

| Methyl | Halogenation | NBS, light | Bromomethyl group |

Synthesis of N-substituted and C-substituted Derivatives of this compound

A primary method for synthesizing N-substituted derivatives of this compound is through quaternization of the N-3 nitrogen atom. This reaction with an alkylating agent results in the formation of a 1,3-disubstituted imidazolium (B1220033) salt. These salts are a class of ionic liquids with tunable properties based on the nature of the N-substituents and the counter-anion. The synthesis of N-substituted imidazole derivatives can be achieved by reacting the imidazole nucleus with various electrophiles, such as alkyl halides or acyl chlorides. nih.govimp.kiev.ua

C-substituted derivatives can be prepared through several synthetic routes. One common approach is the construction of the imidazole ring from appropriately substituted precursors. For instance, a multi-component reaction involving an aldehyde, an α-dicarbonyl compound, and ammonia (B1221849) or an ammonium (B1175870) salt can yield highly substituted imidazoles. nih.gov Alternatively, direct C-H functionalization of the pre-formed this compound ring offers a more atom-economical approach to introduce substituents at the C-2, C-5, or even the C-4 methyl positions.

| Derivative Type | General Synthetic Approach | Example Reactants | Product Class |

| N-substituted | Quaternization of N-3 | Alkyl halide (e.g., CH₃I) | 1-isopropyl-3,4-dimethyl-1H-imidazolium salt |

| C-substituted | Ring synthesis | Aldehyde, α-dicarbonyl, ammonia | Substituted imidazole |

| C-substituted | Direct C-H activation | Organometallic reagent/catalyst | C-arylated or C-alkylated imidazole |

Development of Polymeric and Oligomeric Materials Incorporating this compound Moieties

The incorporation of imidazole functionalities into polymers can impart unique properties, such as catalytic activity, metal-binding capabilities, and pH-responsiveness. While specific examples of polymers derived from this compound are not extensively documented, the general strategies for creating imidazole-containing polymers can be applied.

One approach involves the synthesis of a vinyl-substituted derivative of this compound, which can then be polymerized via free-radical or other polymerization methods. For example, a vinyl group could be introduced at the N-3 position via an alkylation reaction with a vinyl-containing electrophile. The resulting monomer could then be copolymerized with other vinyl monomers to create a range of functional polymers.

Another strategy is to incorporate the this compound moiety as a side group on a pre-existing polymer. This can be achieved by functionalizing a polymer with reactive groups (e.g., chloromethyl groups) and then reacting it with this compound.

These polymeric materials have potential applications in areas such as catalysis, drug delivery, and as components in smart materials. The imidazole ring within the polymer can act as a proton shuttle, a ligand for metal catalysts, or a pH-sensitive switch. The use of imidazole- and imidazolium-containing polymers is a growing field in materials science. mdpi.com

Advanced Applications of 1 Isopropyl 4 Methyl 1h Imidazole in Chemical Science Excluding Biological/clinical

1-isopropyl-4-methyl-1H-imidazole as a Ligand in Coordination Chemistry

The imidazole (B134444) moiety is a cornerstone in coordination chemistry, valued for its ability to act as a strong σ-donor ligand and its involvement in various non-covalent interactions like hydrogen bonding and π-π stacking. researchgate.netrsc.org The specific substitution pattern of this compound, with a tertiary amine-like nitrogen (N3) as the primary coordination site and an N1-substituent that influences steric hindrance, allows for the fine-tuning of the properties of resulting metal complexes. researchgate.net These N-heterocyclic ligands are recognized as π-acceptors and soft donor sites in transition metal complexes. mdpi.com

The synthesis of metal complexes involving imidazole-based ligands is a well-established area of research. Generally, these complexes are prepared by reacting the imidazole derivative with a suitable metal salt in an appropriate solvent. nih.govresearchgate.net For instance, the synthesis of technetium (Tc) complexes has been achieved by reacting imidazole or methylimidazole with a technetium source in the presence of a reducing agent like thiourea (B124793) or Sn(II). mdpi.com This process typically involves the reduction of a higher oxidation state metal, followed by coordination with the imidazole ligands to form stable complexes such as [TcO2L4]+. mdpi.com

The characterization of these metal complexes involves a suite of analytical techniques to elucidate their structure, composition, and properties.

Spectroscopic Methods : Fourier-transform infrared (FTIR) spectroscopy is used to confirm the coordination of the imidazole ligand to the metal center by observing shifts in the vibrational frequencies of the C=N and other ring bonds. researchgate.netcore.ac.uk UV-Visible spectroscopy provides information about the electronic transitions within the complex, which can help in determining the coordination geometry. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for characterizing the ligand's structure and confirming its integrity within the complex in solution. mdpi.commdpi.com

Thermal Analysis : Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal stability of the complexes and to identify the loss of solvent molecules or ligand decomposition at elevated temperatures. nih.gov

A study on a related bulky ligand, (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, highlights the synthesis of potential precursors for biomimetic chelating ligands, which are designed to mimic the structure and function of metalloproteins. mdpi.com The synthesis proceeded in five steps with moderate to excellent yields, and the final product was characterized by NMR, high-resolution mass spectrometry, and elemental analysis. mdpi.com

Metal complexes featuring N-heterocyclic ligands, including imidazoles, are widely explored as catalysts in a variety of organic transformations. The ligand's role is pivotal; it modulates the metal center's electronic properties, steric environment, and stability, thereby influencing the catalyst's activity, selectivity, and turnover frequency.

While specific catalytic applications for complexes of this compound are not extensively documented, the principles can be inferred from related systems. For example, complexes derived from ligands like 2,6-bis(1H-pyrazol-3-yl)pyridine (bispzHpy), which also feature N-heterocyclic donor atoms, have been utilized as effective catalysts. mdpi.com Furthermore, the development of highly efficient trimetallic PdRu@Co catalysts for hydrogen production from ammonia (B1221849) borane (B79455) highlights the importance of the support and ligand environment in catalysis. acs.org The study achieved a high turnover frequency (TOF) of 312.8 molH₂/(mol·min), demonstrating the potential for N-heterocyclic systems to stabilize catalytically active metal nanoparticles. acs.org

The steric bulk of the isopropyl group and the electronic influence of the methyl group in this compound could be leveraged to create specific catalytic pockets, potentially enhancing selectivity in reactions such as hydrogenations, cross-couplings, and oxidations.

| Catalyst System Type | Potential Reaction Application | Role of Imidazole Ligand | Reference |

| Imidazole-Functionalized Polymer | Anion Exchange Membrane Fuel Cells | Forms the cationic head-group for ion conduction. | core.ac.uk |

| Pyridyl-Pyrazole Metal Complexes | General Catalysis | Stabilizes metal center, tunes electronic properties. | mdpi.com |

| Ionic Liquid-Based Catalysts | CO₂ Cycloaddition | Acts as a catalyst component, enhances solubility and reaction efficiency. | acs.org |

Integration of this compound in Materials Science

The imidazole framework is a valuable component in the design of advanced functional materials due to its chemical stability, coordination ability, and potential for derivatization.

This compound and its isomers are attractive monomers for creating functional polymers. A notable example is the use of the related compound, 1-isopropyl-2-methylimidazole (B1591152), in the synthesis of an imidazolium-functionalized fluorene-based anion exchange membrane (AEM) for fuel cell applications. core.ac.uk In this work, a polyfluorene backbone was functionalized with 1-isopropyl-2-methylimidazole to create cationic imidazolium (B1220033) groups. core.ac.uk

The synthesis involved the reaction of a brominated polyfluorene precursor with the imidazole derivative. core.ac.uk The successful incorporation of the imidazolium group was confirmed by ¹H NMR and FT-IR spectroscopy. core.ac.uk

Table 1: Spectroscopic Evidence for Polymer Functionalization

| Analysis Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| ¹H NMR | New peaks at 7.55 ppm, 7.39 ppm, 4.6 ppm, 2.53 ppm, and 1.45 ppm. | Aromatic protons of the imidazolium group and protons from the isopropyl and methyl substituents. | core.ac.uk |

| FT-IR | New absorption bands around 1578 cm⁻¹ and 1522 cm⁻¹. | Stretching vibrations of the C=N bond in the imidazolium ring. | core.ac.uk |

These functionalized polymers, containing imidazolium cations, are designed to facilitate ion transport, a critical function for membranes in electrochemical devices like fuel cells. core.ac.uk

Imidazolium salts are one of the most common and well-studied classes of ionic liquids (ILs). These materials are salts with melting points below 100 °C and are considered "green" solvents due to their low vapor pressure and high thermal stability. researchgate.net The quaternization of the nitrogen atom in this compound with an alkyl halide would produce an imidazolium salt, a potential ionic liquid.

The synthesis kinetics of imidazolium-based ILs are significantly affected by the choice of solvent. ku.edu Studies on the alkylation of 1-methylimidazole (B24206) have shown that polar aprotic solvents increase the reaction rate by stabilizing the charged transition state, whereas polar protic solvents can hinder the reaction by forming hydrogen bonds with the reacting nitrogen. ku.edu The properties of the resulting IL, such as viscosity, conductivity, and solubility, can be tuned by changing the substituents on the imidazolium cation (e.g., the isopropyl and methyl groups) and the nature of the anion. acs.orgresearchgate.net These tailored ILs have applications as solvents for synthesis and catalysis, in separation processes, and in electrochemistry. acs.orgresearchgate.net

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. Imidazole and its derivatives are excellent candidates for use as linkers or modulators in these frameworks. researchgate.netrsc.org They can be incorporated in several ways:

As a primary linker : Carboxylate-functionalized imidazoles, such as 4-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid, can act as the organic struts that connect metal nodes to build the framework. bldpharm.com

As a coordinating modulator : Imidazole molecules can coordinate to the metal nodes of a pre-existing MOF, altering its properties or creating active sites. nih.gov A study showed that chemically coordinating imidazole to an Fe-MOF created superior and more stable proton-conduction pathways compared to simply trapping imidazole in the pores. nih.gov

As a post-synthetic modification agent : In COFs, imidazole groups can be introduced after the framework is constructed. One study demonstrated the synthesis of a COF with imidazole nitrogen active sites (COF-IM) via a post-synthetic modification strategy. nih.gov This material, when coordinated with cobalt, acted as a highly effective electrocatalyst for the oxygen evolution reaction (OER). nih.gov

The specific structure of this compound, with its defined steric and electronic profile, could be used to engineer the pore environment and functionality of MOFs and COFs for applications in gas storage, separation, and catalysis. nih.govrsc.org

This compound in Analytical Chemistry Research

The unique structural characteristics of this compound make it a compound of interest in the development of sophisticated analytical methodologies. Its applications in this field are primarily focused on the creation of new techniques for its own detection and the use of its derivatives in novel sensing platforms.

The accurate detection and quantification of this compound are crucial for monitoring its purity and tracking its presence in various chemical processes. To this end, researchers have developed and optimized several chromatographic and spectrophotometric methods.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of imidazole derivatives. For compounds similar to this compound, reversed-phase (RP) HPLC methods are commonly employed. sielc.com These methods can be scaled for both analytical quantification and preparative isolation of impurities. sielc.com The development of Ultra-High-Performance Liquid Chromatography (UHPLC) methods offers faster analysis times, and specific documentation for derivatives like 4-iodo-1-isopropyl-1H-imidazole confirms the availability of UPLC data. Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative for retaining highly polar imidazole compounds that are not well-retained by traditional reversed-phase columns. chromatographytoday.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for identifying and quantifying volatile imidazole derivatives. gdut.edu.cnresearchgate.net Due to the polarity of imidazoles, derivatization is often required to improve their volatility and chromatographic behavior. gdut.edu.cnresearchgate.net For instance, a common derivatization agent is isobutyl chloroformate. researchgate.net The development of GC-MS methods includes optimizing parameters such as the derivatization reaction conditions and the extraction pH to ensure efficient analysis. gdut.edu.cn

Spectrophotometric methods, while sometimes less specific than chromatography, can be employed for quantification, particularly when coupled with chromatographic separation or for specific applications where the imidazole derivative exhibits unique absorption characteristics.

Table 1: Exemplary Chromatographic Methods for Imidazole Derivatives

| Analytical Technique | Column Type | Mobile Phase/Carrier Gas | Detection | Application Notes |

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS compatibility) sielc.comresearchgate.net | UV, MS | Suitable for both analysis and preparative separation. sielc.comresearchgate.net |

| UHPLC | Acquity UPLC BEH HILIC | Ammonium (B1175870) formate (B1220265) in mobile phase chromatographytoday.com | MS | Effective for determining imidazole and its derivatives in complex matrices. researchgate.net |

| GC-MS | Fused-silica capillary (e.g., Carbowax 20M) researchgate.net | Helium | Mass Spectrometry (SIM mode) | Derivatization often required for volatile analysis. researchgate.net Used for identifying various alkylated imidazoles. researchgate.net |

The imidazole core, with its electron-rich nitrogen atoms, serves as an excellent platform for developing electrochemical sensors. mdpi.comnih.gov Derivatives of this compound can be synthesized and used to modify electrode surfaces, creating sensors with high sensitivity and selectivity for various analytes.

The fundamental principle involves immobilizing the imidazole derivative onto an electrode surface, such as glassy carbon (GCE) or carbon paste (CPE). researchgate.netnih.gov This modification enhances the electrochemical response towards a target analyte. For example, imidazole-functionalized polymers have been used to create sensors for detecting metal ions like lead (II) and cadmium (II). researchgate.netiapchem.org The nitrogen atoms in the imidazole ring act as binding sites for the metal ions, leading to a measurable change in the electrochemical signal, often detected by techniques like cyclic voltammetry (CV) or differential pulse anodic stripping voltammetry (DPASV). researchgate.netiapchem.org

Furthermore, imidazole derivatives can be incorporated into more complex sensing systems. Heme peptide-modified electrodes have been used for the amperometric detection of imidazole derivatives themselves. acs.org In this setup, the imidazole compound coordinates to the iron center of the heme, inhibiting the catalytic reduction of hydrogen peroxide and causing a detectable change in current. acs.org The functionalization of single-walled carbon nanotubes (SWNTs) with imidazole derivatives has also been explored, creating nanoconjugates with unique electronic and electrochemical properties. researchgate.net These modified SWNTs can act as electron donors, influencing the electrochemical behavior of the system. researchgate.net

Table 2: Applications of Imidazole Derivatives in Electrochemical Sensing

| Electrode Modification | Analyte | Sensing Principle | Key Findings |

| Imidazole-functionalized polyaniline on GCE/CPE researchgate.net | Lead (II) ions | Adsorptive stripping voltammetry; imidazole nitrogens act as metal ion acceptors. researchgate.net | Achieved low detection limits (2 ng mL⁻¹ with CPE). researchgate.net |

| Heme peptide-modified tin(IV) oxide electrode acs.org | Imidazole derivatives | Amperometric detection based on inhibition of H₂O₂ reduction upon coordination to the heme's iron center. acs.org | Demonstrates selectivity based on steric hindrance of the imidazole derivative. acs.org |

| Imidazole-functionalized graphene oxide (GO-IMZ) researchgate.net | Progesterone | Voltammetric determination; synergistic effect of GO sheets and imidazole groups enhances electrochemical reduction. researchgate.net | Showed a significant enhancement in the electrochemical reduction of the analyte. researchgate.net |

| Poly (N-vinyl imidazole) modified carbon paste electrode nih.gov | Amoxicillin | Voltammetric determination. nih.gov | Demonstrates the versatility of imidazole polymers in sensing pharmaceutical compounds. nih.gov |

Role of this compound as a Versatile Organic Building Block in Multistep Synthetic Sequences

This compound is a valuable heterocyclic building block in organic synthesis. nih.govimp.kiev.ua The term "building block" refers to a molecule that serves as a foundational unit for constructing more complex chemical structures. imp.kiev.ua The imidazole ring system is a common feature in many biologically active compounds and functional materials, making its derivatives, like this compound, important starting materials.

The synthetic utility of this compound stems from the reactivity of the imidazole ring and the influence of its substituents. The nitrogen atoms can be alkylated or participate in coordination chemistry, while the carbon atoms of the ring can be functionalized through various organic reactions. For instance, the synthesis of imidazole-thiazole hybrids, which have potential antimicrobial and anticancer properties, often starts with a substituted imidazole core. nih.gov The process may involve reactions like methylation of the imidazole nitrogen, followed by reaction with other reagents to build the thiazole (B1198619) ring. nih.gov

In a notable example of its application, a brominated and fluorinated derivative, 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, serves as a key intermediate in the synthesis of Abemaciclib, a kinase inhibitor used in cancer therapy. This highlights how the specific substitution pattern on the imidazole ring is crucial for its role in constructing complex pharmaceutical agents.

The process of oligonucleotide synthesis also utilizes imidazole derivatives, specifically 1-methylimidazole, as a catalyst in the "capping" step. wikipedia.org This step is critical for preventing the formation of incomplete oligonucleotide chains during automated synthesis. wikipedia.org While not a direct use of this compound, it illustrates the fundamental importance of substituted imidazoles in complex, multistep synthetic processes.

Future Perspectives and Emerging Research Directions for 1 Isopropyl 4 Methyl 1h Imidazole

Development of Novel and Atom-Economical Synthetic Avenues for 1-isopropyl-4-methyl-1H-imidazole Analogues

The synthesis of substituted imidazoles is a mature field, yet the demand for more efficient, sustainable, and atom-economical methods continues to drive innovation. Future research in the synthesis of this compound and its analogues will likely focus on green chemistry principles, minimizing waste and energy consumption.

Recent advancements in the synthesis of highly substituted imidazoles have utilized various catalytic systems and reaction conditions that could be adapted for this compound analogues. Current time information in Bangalore, IN.nih.gov For instance, multicomponent reactions (MCRs), which allow for the formation of multiple bonds in a single operation from three or more reactants, are a promising avenue for the atom-economical synthesis of complex imidazole (B134444) derivatives. Current time information in Bangalore, IN. The development of novel catalysts, such as zeolites or ionic liquids, can facilitate these reactions under milder, solvent-free conditions, further enhancing their green credentials. Current time information in Bangalore, IN.researchgate.net

Moreover, the functionalization of the imidazole scaffold at various positions through selective metalation and cross-coupling reactions presents a powerful tool for creating a diverse library of analogues. nih.gov Future synthetic strategies will likely focus on the direct C-H functionalization of the imidazole core, avoiding the need for pre-functionalized starting materials and thus shortening synthetic sequences.

The table below lists some of the key compounds that are relevant to the synthesis and functionalization of this compound and its analogues.

| Compound Name | CAS Number | Molecular Formula | Application/Relevance |

| This compound | 1368185-03-8 | C7H12N2 | Target compound of interest |

| This compound-5-carbaldehyde | 1256562-29-4 | C8H12N2O | A closely related, functionalized analogue |

| 4-methylimidazole (B133652) | 822-36-6 | C4H6N2 | A precursor or reference compound |

| 2-methylimidazole | 693-98-1 | C4H6N2 | A common starting material in imidazole synthesis |

| Imidazole | 288-32-4 | C3H4N2 | The parent heterocyclic compound |

Exploration of Advanced Catalytic Systems and Methodologies Utilizing this compound

The imidazole core is a key structural motif in N-heterocyclic carbenes (NHCs), a class of organocatalysts and ligands for transition metals that have revolutionized catalysis. The this compound is a precursor to a specific NHC, 1-isopropyl-4-methyl-1H-imidazol-2-ylidene. The bulky isopropyl group can provide steric protection to the metal center, enhancing the stability and modulating the reactivity of the resulting catalyst.

Future research will likely focus on the synthesis and application of metal-NHC complexes derived from this compound in a variety of catalytic transformations. These could include cross-coupling reactions, metathesis, and C-H activation. tcichemicals.com The electronic and steric properties of the NHC ligand can be fine-tuned by modifying the substituents on the imidazole ring, allowing for the development of highly selective and active catalysts for specific applications. For example, palladium-NHC complexes have shown high efficacy in Suzuki-Miyaura coupling reactions. rsc.org

Furthermore, the use of NHCs as organocatalysts is a rapidly growing field. acs.org The NHC derived from this compound could be explored as a catalyst for a range of organic transformations, such as the benzoin (B196080) condensation, Stetter reaction, and transesterification reactions. The development of chiral versions of this NHC could also open up avenues for asymmetric catalysis.

Rational Design and Synthesis of Next-Generation Materials Based on this compound Scaffolds

The imidazole moiety is a versatile building block for the construction of advanced materials with tailored properties. This compound can serve as a ligand for the synthesis of metal-organic frameworks (MOFs) or as a monomer for the creation of functional polymers.

MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. youtube.com The use of this compound as a ligand could lead to the formation of MOFs with unique pore structures and chemical environments due to the specific size and shape of the ligand. kuleuven.bersc.org The incorporation of this imidazole into the MOF structure could also introduce specific functionalities, such as basic sites for catalysis or recognition sites for sensing applications. researchgate.net

In polymer science, this compound can be used to create polymers with interesting properties. For example, it can be incorporated into polymer chains to create materials with enhanced thermal stability or specific ion-conducting properties. The imidazole group can also be used to functionalize the surface of materials, imparting new properties such as biocompatibility or catalytic activity. The development of polymer-grafted MOFs is an emerging area where the properties of both materials can be combined. chemsrc.com

Advanced Computational Design and Prediction of New Functions and Properties for this compound

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules and materials with desired properties. Density Functional Theory (DFT) calculations, for instance, can be used to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.gov

Future research will likely leverage advanced computational methods to:

Predict the catalytic activity of metal complexes bearing the 1-isopropyl-4-methyl-1H-imidazol-2-ylidene ligand, guiding the design of more efficient catalysts.

Simulate the formation and properties of MOFs and polymers containing the this compound scaffold, allowing for the in-silico screening of materials for specific applications.

Investigate the mechanism of reactions involving this imidazole derivative, providing insights that can be used to optimize reaction conditions and develop new synthetic methodologies. nih.gov

Predict the potential biological activity of analogues of this compound, aiding in the discovery of new therapeutic agents.

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new applications for this versatile molecule.

Interdisciplinary Research Opportunities and Synergies Involving this compound in Chemical Sciences

The versatility of the imidazole scaffold ensures that this compound has the potential to be a key molecule in a wide range of interdisciplinary research areas. The synergies between different fields of chemistry can lead to the development of innovative technologies and solutions to pressing societal challenges.

Medicinal Chemistry: The imidazole nucleus is a well-established pharmacophore found in many approved drugs. nih.gov The specific substitution pattern of this compound could lead to the discovery of new drug candidates with improved efficacy and selectivity. Research could focus on synthesizing and screening libraries of analogues for various biological activities, including anticancer, antibacterial, and antifungal properties. nih.govnih.govnih.gov

Materials Science and Catalysis: The development of new catalysts and materials based on this imidazole derivative can have a significant impact on the chemical industry. For example, more efficient catalysts can lead to more sustainable chemical processes, while new materials can enable advances in areas such as energy storage and environmental remediation. nih.govacs.org

Supramolecular Chemistry: The imidazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can be exploited to construct complex supramolecular assemblies with specific functions, such as molecular recognition, sensing, and drug delivery. nih.gov

The continued exploration of the chemistry of this compound and its analogues, driven by interdisciplinary collaborations, is expected to yield a wealth of new scientific knowledge and practical applications in the years to come.

Q & A

Q. What are the recommended synthetic routes for 1-isopropyl-4-methyl-1H-imidazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves cyclization reactions using α-halo ketones or aldehydes with 1,2-diamines under acidic conditions. For example, condensation of 1-isopropylamine with α-chloro ketones in the presence of Lewis acids (e.g., ZnCl₂) can yield the imidazole core. Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometric ratios of precursors. Post-synthesis purification via flash chromatography or recrystallization improves purity .

Q. How can the structural identity of this compound derivatives be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Assign peaks based on coupling constants and chemical shifts (e.g., imidazole protons at δ 6.8–7.5 ppm).

- IR Spectroscopy : Confirm functional groups (e.g., C=N stretch ~1600 cm⁻¹).

- X-ray crystallography : Resolve crystal structures using programs like SHELXL for unambiguous confirmation .

Q. What in vitro assays are suitable for preliminary screening of biological activity in imidazole derivatives?

- Methodological Answer :

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.

- Enzyme inhibition : Fluorescence-based assays for targets like xanthine oxidase or cytochrome P450 .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute:

- HOMO-LUMO gaps for reactivity analysis.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Vibrational frequencies to validate experimental IR data. Compare results with post-Hartree-Fock methods (e.g., MP2) for accuracy .

Q. What strategies resolve contradictions between computational predictions and experimental data for imidazole derivatives?

- Methodological Answer :

- Geometry discrepancies : Re-optimize structures using solvent-effect models (e.g., PCM) or higher-level theory (e.g., CCSD(T)).

- Spectroscopic mismatches : Cross-validate NMR chemical shifts with GIAO-DFT calculations.

- Thermodynamic inconsistencies : Reassess entropy corrections or include dispersion forces in DFT-D3 frameworks .

Q. How can regioselective functionalization of this compound be achieved for drug discovery?

- Methodological Answer :

- Palladium catalysis : Suzuki-Miyaura coupling for aryl group introduction at C2 or C4 positions.

- Microwave-assisted synthesis : Enhance reaction rates and selectivity for halogenation or sulfonation.

- Protecting groups : Use Boc or Fmoc to direct substitution to specific sites .

Q. What crystallographic challenges arise in resolving structures of bulky this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.